

Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-1,3,4-thiadiazol-2-amine

Cat. No.: B1313958

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This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key quantitative data, and a visual representation of the synthetic pathway.

Core Compound Data

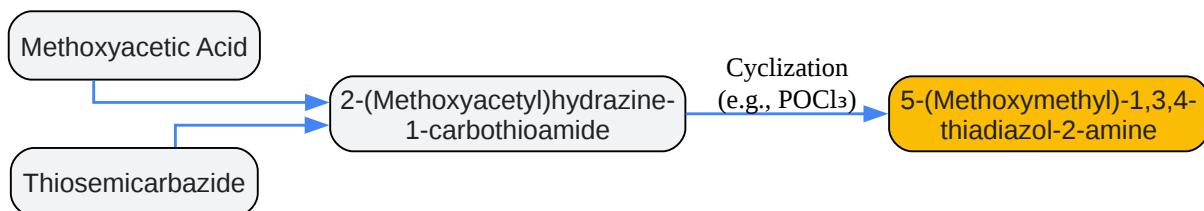
The fundamental properties of the target compound, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, are summarized in the table below.

Parameter	Value
Compound Name	5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
CAS Number	15884-86-3[1]
Molecular Formula	C ₄ H ₇ N ₃ OS[1]
Molecular Weight	145.18 g/mol [1]
Appearance	White to light yellow solid
Purity	Typically >95%

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate from the reaction of a carboxylic acid with thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate to form the thiadiazole ring. This is typically achieved using a dehydrating agent or a catalyst.

For the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, the key starting materials are methoxyacetic acid and thiosemicarbazide. The cyclization of the resulting 2-(methoxyacetyl)hydrazine-1-carbothioamide intermediate can be accomplished using various reagents such as phosphorus oxychloride, phosphorus pentachloride, or strong acids like polyphosphoric acid.[2][3][4][5][6]



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Figure 1: General synthesis pathway for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, adapted from general procedures for the synthesis of analogous compounds.[2][7]

Materials:

- Methoxyacetic acid
- Thiosemicarbazide
- Phosphorus oxychloride (POCl_3)

- Chloroform (CHCl_3) or other suitable solvent
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol or other suitable solvent for recrystallization

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Ice bath
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:**Step 1: Synthesis of 2-(Methoxyacetyl)hydrazine-1-carbothioamide (Intermediate)**

- In a round-bottom flask, dissolve methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., pyridine or ethanol).
- Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
- The crude intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

- To the crude 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 equivalent) in a round-bottom flask, add phosphorus oxychloride (2-4 equivalents) dropwise at 0 °C (ice bath).
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.
- Dry the crude product in a vacuum oven.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

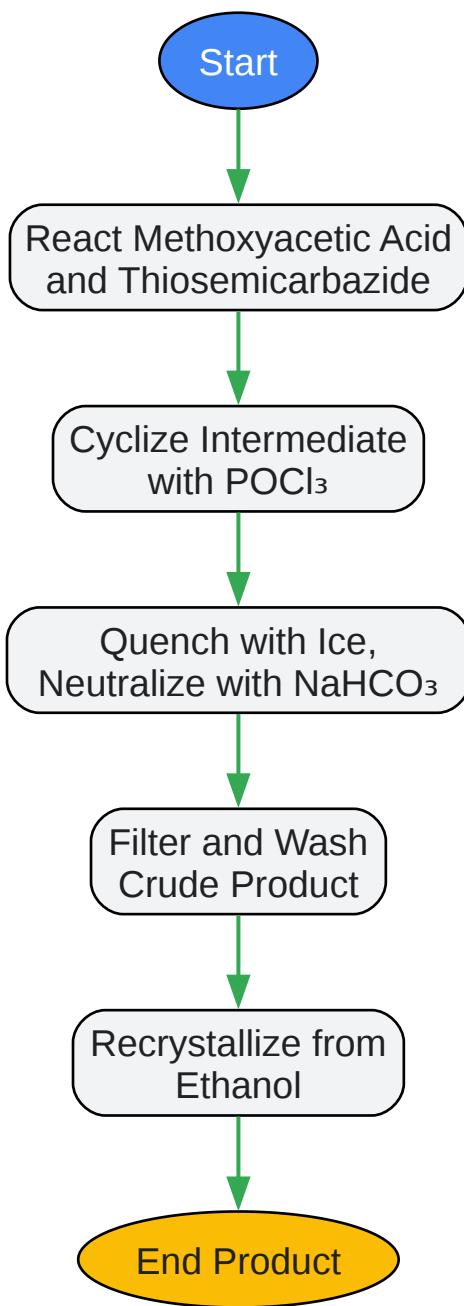
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Figure 2: Experimental workflow for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Characterization Data

The synthesized 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine should be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is

summarized in the table below, based on the analysis of structurally similar compounds.[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Analysis Technique	Expected Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): ~7.2 (s, 2H, -NH ₂), ~4.5 (s, 2H, -CH ₂ -), ~3.3 (s, 3H, -OCH ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): ~168 (C=N, C2 of thiadiazole), ~155 (C=N, C5 of thiadiazole), ~70 (-CH ₂ -), ~58 (-OCH ₃)
FT-IR (KBr, cm ⁻¹)	ν : ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1100 (C-O stretching)
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ calculated for C ₄ H ₈ N ₃ OS ⁺ : 146.04

Safety Precautions

- This synthesis should be performed in a well-ventilated fume hood.
- Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction of phosphorus oxychloride with water is exothermic and produces hydrochloric acid fumes. The quenching step should be performed slowly and in an ice bath.
- All solvents are flammable and should be handled away from open flames.
- Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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